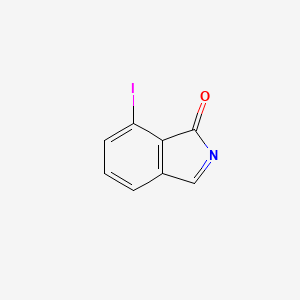
7-Iodoisoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodoisoindol-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse therapeutic properties and are widely studied for their potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoisoindol-1-one typically involves the iodination of isoindolinone precursors. One common method is the electrophilic iodination of isoindolinone using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoisoindol-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form isoindolinone derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of isoindoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Isoindolinone derivatives with various functional groups.
Oxidation Reactions: Isoindolinone derivatives with higher oxidation states.
Reduction Reactions: Isoindoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Iodoisoindol-1-one involves its interaction with specific molecular targets and pathways. The iodine atom enhances the compound’s ability to form halogen bonds with biological targets, leading to increased binding affinity and specificity. The compound may inhibit key enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Isoindolin-1-one: The parent compound without the iodine substitution.
7-Bromoisoindol-1-one: Similar structure with a bromine atom instead of iodine.
7-Chloroisoindol-1-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 7-Iodoisoindol-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine result in stronger halogen bonding interactions and potentially enhanced biological activity .
Properties
Molecular Formula |
C8H4INO |
|---|---|
Molecular Weight |
257.03 g/mol |
IUPAC Name |
7-iodoisoindol-1-one |
InChI |
InChI=1S/C8H4INO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-4H |
InChI Key |
RPMMKXHYYBDCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















